1-(2-methoxybenzyl)-4-(4-pyridylmethyl)piperazine
Description
1-(2-Methoxybenzyl)-4-(4-pyridylmethyl)piperazine is a piperazine-based compound featuring a 2-methoxybenzyl group at the N1 position and a 4-pyridylmethyl moiety at the N4 position.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-5-3-2-4-17(18)15-21-12-10-20(11-13-21)14-16-6-8-19-9-7-16/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXRJIJSJILVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzyl)-4-(4-pyridylmethyl)piperazine typically involves the reaction of 1-(2-methoxybenzyl)piperazine with 4-(chloromethyl)pyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(2-methoxybenzyl)-4-(4-pyridylmethyl)piperazine may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or pyridyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
Substituent Effects on Receptor Binding :
- The 2-methoxy group in 1-(2-methoxybenzyl)-4-(4-pyridylmethyl)piperazine may mimic the electron-donating effects seen in 1-(2-methoxyphenyl) analogs, which showed high dopamine D2 affinity (Ki = 12 nM) due to enhanced polar interactions .
- In contrast, fluorinated analogs (e.g., 4-fluorobenzyl in ) prioritize low lipophilicity for blood-brain barrier penetration, whereas the pyridyl group in the target compound may balance solubility and target engagement.
Cytotoxicity Profiles :
- Conformational Flexibility: Piperazine rings in halogenated benzoyl derivatives () adopt chair conformations, with substituents occupying equatorial positions.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The pyridylmethyl group likely reduces logP compared to benzoyl or halobenzyl derivatives (e.g., logP = 1.9 for the fluorobenzyl-THF analog vs. predicted ~2.5 for the target compound) .
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution or reductive amination, similar to methods used for 1-(2-methoxyphenyl)piperazines (, Scheme 1).
Biological Activity
1-(2-Methoxybenzyl)-4-(4-pyridylmethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This compound exhibits a complex structure that allows it to interact with various biological targets, including neurotransmitter receptors and cancer cell lines.
Chemical Structure
The chemical structure of 1-(2-methoxybenzyl)-4-(4-pyridylmethyl)piperazine can be represented as follows:
This structure features a piperazine ring substituted with a methoxybenzyl group and a pyridylmethyl group, which are critical for its biological activity.
Neuropharmacological Effects
Research indicates that derivatives of piperazine, including 1-(2-methoxybenzyl)-4-(4-pyridylmethyl)piperazine, have significant interactions with various neurotransmitter systems. A study highlighted the affinity of related compounds for dopamine D2 receptors, which are crucial in the treatment of psychiatric disorders. Specifically, compounds related to this structure demonstrated competitive binding affinities in vitro, suggesting potential applications in neuropharmacology .
Table 1: Affinity of Piperazine Derivatives for D2 Receptors
| Compound Name | Ki (nM) |
|---|---|
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 |
| 1-(2-Methoxybenzyl)-4-(4-pyridylmethyl)piperazine | TBD |
Note: TBD indicates that specific Ki values for this compound were not available in the reviewed literature.
Antitumor Activity
The piperazine scaffold is recognized for its potential antitumor properties. Compounds based on this structure have been evaluated against various cancer cell lines. For instance, studies demonstrated that certain piperazine derivatives exhibited potent cytotoxic effects against human lung cancer cell lines (A549) and others, outperforming conventional chemotherapeutics like cisplatin .
Table 2: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Piperazine derivative A | A549 | 0.19 |
| Piperazine derivative B | HeLa | 0.41 |
| Cisplatin | A549 | 11.54 |
The mechanisms through which 1-(2-methoxybenzyl)-4-(4-pyridylmethyl)piperazine exerts its effects are multifaceted:
- Dopamine D2 Receptor Interaction : The compound is believed to stabilize specific conformations of the receptor, enhancing its binding affinity and potentially influencing dopaminergic signaling pathways.
- Antitumor Mechanisms : The cytotoxic effects observed may be attributed to the induction of apoptosis in cancer cells through caspase-dependent pathways, as suggested by preliminary studies on similar compounds .
Case Studies
Several case studies have documented the therapeutic potential of piperazine derivatives:
- Case Study on Neuropharmacological Applications : A study explored the use of piperazine derivatives in treating schizophrenia, showing promise in reducing symptoms by modulating dopamine receptor activity.
- Anticancer Research : Another case study focused on the application of piperazine derivatives in leukemia models, where compounds demonstrated significant tumor reduction without substantial toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
